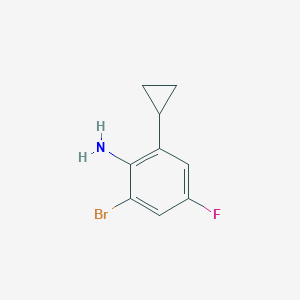
Dacomitinib Impurity 2F3LAJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacomitinib Impurity 2F3LAJ is a chemical compound related to Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Dacomitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like 2F3LAJ are often studied to understand the stability, efficacy, and safety of the parent drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dacomitinib Impurity 2F3LAJ involves multiple steps, including the use of specific reagents and catalysts. The preparation typically starts with the synthesis of intermediate compounds, followed by their purification and conversion into the final impurity. Common reagents used in the synthesis include acetonitrile, sodium perchlorate, and methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .
Analyse Des Réactions Chimiques
Types of Reactions
Dacomitinib Impurity 2F3LAJ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are analyzed to understand their impact on the efficacy and safety of the parent drug .
Applications De Recherche Scientifique
Dacomitinib Impurity 2F3LAJ has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.
Biology: Helps in understanding the biological activity and toxicity of related compounds.
Medicine: Aids in the development of safer and more effective drugs by studying the impurities and their effects.
Industry: Used in quality control and assurance processes to ensure the purity and stability of pharmaceutical products
Mécanisme D'action
The mechanism of action of Dacomitinib Impurity 2F3LAJ involves its interaction with the EGFR family of tyrosine kinases. The compound exerts its effects by binding irreversibly to the ATP-binding site of the EGFR, HER2, and HER4 receptors, inhibiting their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dacomitinib Impurity 2F3LAJ include:
- Afatinib
- Gefitinib
- Erlotinib
- Osimertinib
Uniqueness
This compound is unique due to its specific structure and reactivity, which differ from other related compounds. Its irreversible binding to the EGFR family of receptors sets it apart from first-generation inhibitors like gefitinib and erlotinib, which have reversible binding .
Conclusion
This compound is a significant compound in the study of Dacomitinib’s stability, efficacy, and safety. Its synthesis, chemical reactions, and scientific applications provide valuable insights into the development of more effective and safer pharmaceutical products.
Propriétés
Numéro CAS |
1221892-23-4 |
|---|---|
Formule moléculaire |
C15H12ClFN4O |
Poids moléculaire |
318.73 g/mol |
Nom IUPAC |
4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21) |
Clé InChI |
ZMVWTJDUTVHXPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)









![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)
